molecular formula C12H14N2S B1383296 4-Benzylthiomorpholine-3-carbonitrile CAS No. 1798765-27-1

4-Benzylthiomorpholine-3-carbonitrile

Cat. No.: B1383296
CAS No.: 1798765-27-1
M. Wt: 218.32 g/mol
InChI Key: UOBSMRXPIHLNOO-UHFFFAOYSA-N
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Description

4-Benzylthiomorpholine-3-carbonitrile is an organic compound with the molecular formula C12H14N2S.

Biochemical Analysis

Biochemical Properties

4-Benzylthiomorpholine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain cytochrome P450 enzymes, influencing their catalytic activity. This interaction can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, this compound can form complexes with proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to impact cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can influence gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, altering its activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the transcriptional activity of target genes, thereby influencing cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, which may contribute to the overall effects observed in experiments . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing inflammation. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby influencing the levels of metabolites within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylthiomorpholine-3-carbonitrile typically involves the reaction of 4-methylthiomorpholine-3-carbonitrile with benzyl bromide in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions and yields the desired product in high purity.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylthiomorpholine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Benzylthiomorpholine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-Benzylthiomorpholine-3-carbonitrile is not fully understood. it is believed to interact with specific proteins, enzymes, and receptors in the body. For instance, it may inhibit certain enzymes involved in gene expression regulation, cell growth, and differentiation. Additionally, it might interact with receptors that regulate cell death, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    4-Methylthiomorpholine-3-carbonitrile: A precursor in the synthesis of 4-Benzylthiomorpholine-3-carbonitrile.

    Thiomorpholine-3-carbonitrile: Shares a similar core structure but lacks the benzyl group.

    Benzylthiomorpholine: Similar structure but without the nitrile group.

Uniqueness: this compound is unique due to the presence of both the benzyl and nitrile groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-benzylthiomorpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBSMRXPIHLNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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